

Technical Guide: Methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No.: B093951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics, particularly as a precursor to inhibitors of Ubiquitin Specific Peptidase 30 (USP30).

Chemical and Physical Properties

Methyl 1-benzylpyrrolidine-3-carboxylate is a colorless to light orange or yellow clear liquid.

[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	17012-21-4	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1]
Molecular Weight	219.28 g/mol	[1]
IUPAC Name	methyl 1-benzylpyrrolidine-3-carboxylate	N/A
Synonyms	Methyl N-benzyl-3-pyrrolidinecarboxylate, 1-Benzylpyrrolidine-3-carboxylic acid methyl ester	[1] [2]
Boiling Point	105 °C at 4 mmHg	[1]
Density	1.08 g/cm ³	[1]
Refractive Index	n _{20D} 1.52	[1]
Purity	≥ 98% (GC)	[1]
Storage	Store at room temperature	[1]

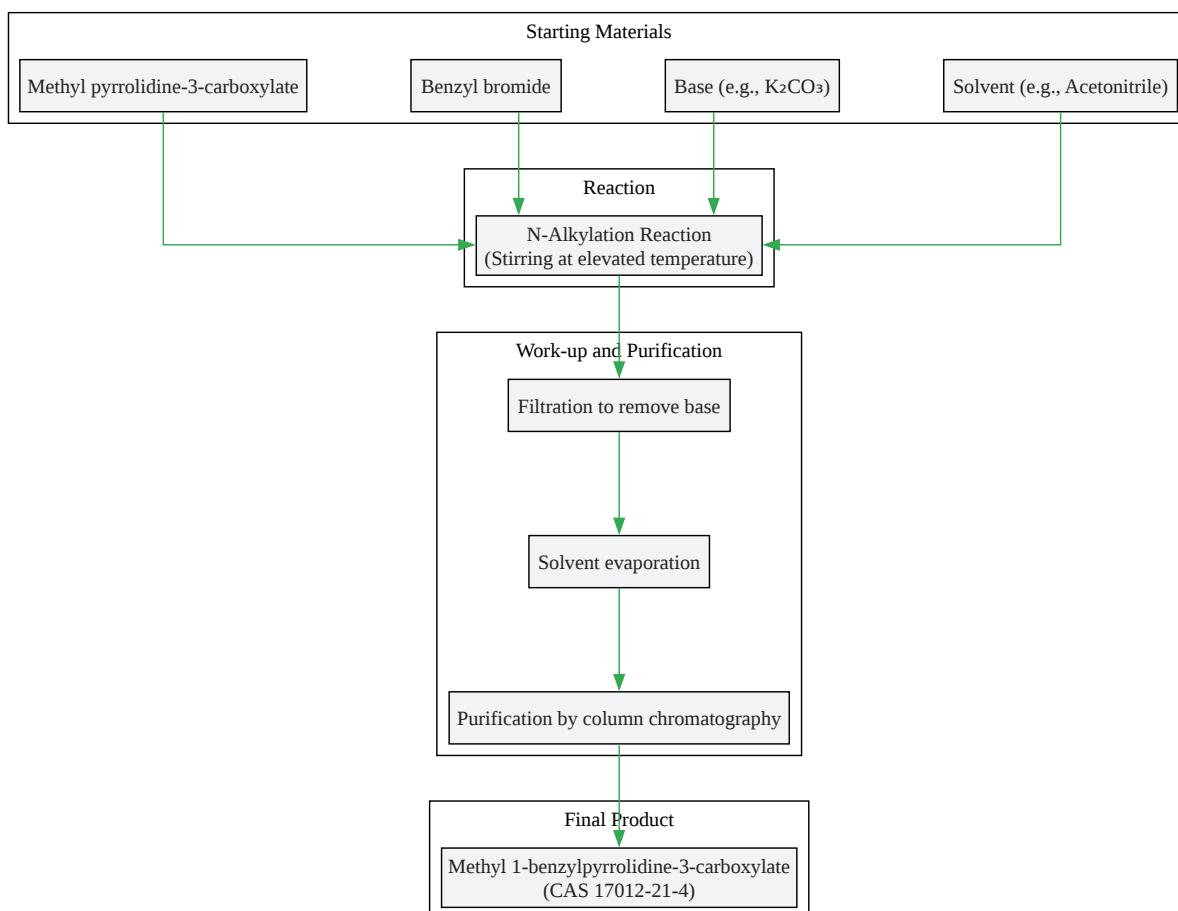
Spectroscopic Data

While specific spectra for CAS 17012-21-4 are not publicly available in the search results, typical spectroscopic characteristics for a molecule with this structure are outlined below. Researchers should obtain and interpret spectra on their own material for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the methyl ester protons (~3.7 ppm), and a series of multiplets for the pyrrolidine ring and benzylic methylene protons.
- ¹³C-NMR: Aromatic carbons would appear in the 127-140 ppm region, the ester carbonyl carbon around 174 ppm, the ester methyl carbon around 52 ppm, and the aliphatic carbons of the pyrrolidine ring and the benzylic methylene group in the 25-65 ppm range.

Infrared (IR) Spectroscopy:


- A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1735 cm^{-1} .
- C-H stretching vibrations for both aromatic and aliphatic C-H bonds would be observed in the $2800\text{-}3100\text{ cm}^{-1}$ region.
- Bands corresponding to the C-N stretching and C-O stretching of the ester are also anticipated.

Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be expected at $\text{m/z} = 219$.
- Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group ($-\text{COOCH}_3$) or cleavage of the benzyl group. A prominent peak at $\text{m/z} = 91$ corresponding to the benzyl cation is expected.

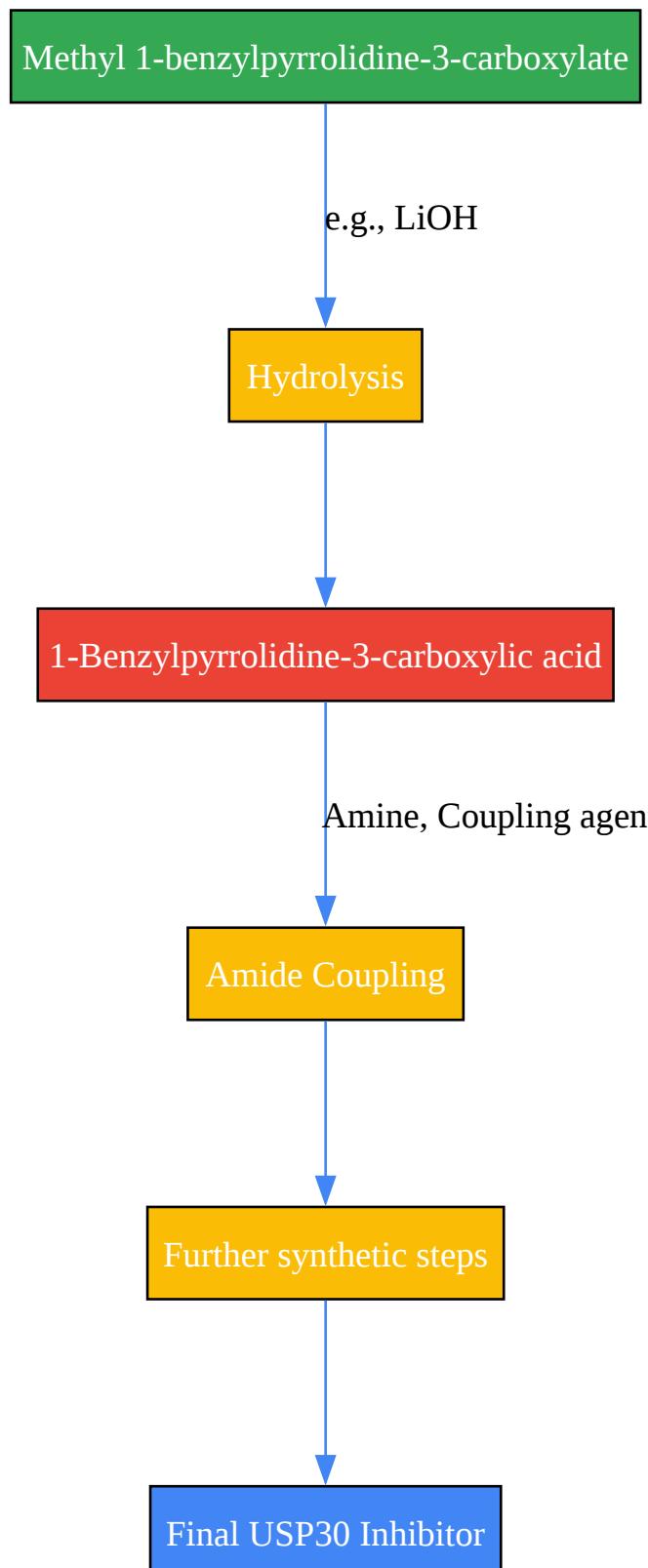
Synthesis

A general, representative protocol for the synthesis of **Methyl 1-benzylpyrrolidine-3-carboxylate** is described below. This is a conceptual workflow, and specific reaction conditions may need to be optimized.

[Click to download full resolution via product page](#)

Conceptual synthesis workflow for **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Experimental Protocol: N-Alkylation (Representative)


- To a solution of methyl pyrrolidine-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (1.5 equivalents).
- To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Biological Significance and Applications

Methyl 1-benzylpyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents.^[3] Its utility has been noted in the development of novel analgesics, anti-inflammatory compounds, and for research in neuroscience.^[3]

Intermediate in the Synthesis of USP30 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.^{[4][5][6]} USP30 plays a role in regulating mitochondrial quality control by opposing mitophagy.^[7] Inhibition of USP30 is a therapeutic strategy being explored for conditions involving mitochondrial dysfunction, such as certain neurodegenerative diseases and cancers.^{[4][6][7]}

[Click to download full resolution via product page](#)

General workflow for the synthesis of USP30 inhibitors.

Potential in Modulating Muscarinic Receptors and α -Glucosidase

The pyrrolidine scaffold is present in many compounds that interact with muscarinic acetylcholine receptors, which are implicated in various physiological processes and are targets for diseases of the central and peripheral nervous systems.[\[2\]](#)[\[8\]](#) While specific data for CAS 17012-21-4 is not available, related pyrrolidine derivatives have been investigated as muscarinic receptor ligands.[\[2\]](#)

Additionally, derivatives of pyrrolidine have been explored as inhibitors of α -glucosidase, an enzyme involved in carbohydrate digestion.[\[9\]](#)[\[10\]](#) Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.[\[9\]](#)[\[10\]](#)

Experimental Protocols for Biological Assays (Representative)

The following are representative protocols for assays in which derivatives of **Methyl 1-benzylpyrrolidine-3-carboxylate** could be evaluated.

Muscarinic Receptor Binding Assay (Representative Protocol)

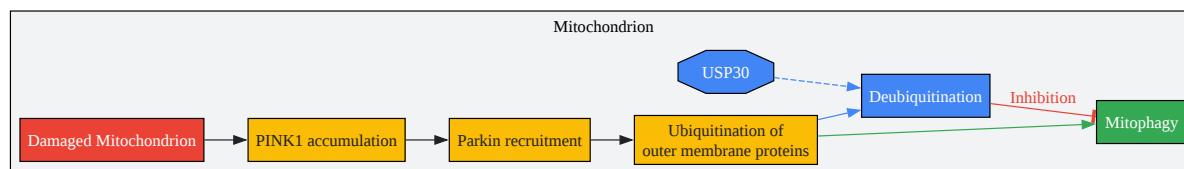
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.[\[11\]](#)[\[12\]](#)

- **Membrane Preparation:** Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO cells expressing human M1-M5 receptors).
- **Assay Buffer:** Use a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
- **Assay Procedure:**
 - In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3 H]-N-methylscopolamine), and varying concentrations of the test compound.

- Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
- Determine the amount of radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC_{50} value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

α -Glucosidase Inhibition Assay (Representative Protocol)

This protocol outlines a colorimetric assay to measure the inhibition of α -glucosidase activity.[\[9\]](#) [\[10\]](#)


- Enzyme and Substrate: Use α -glucosidase from *Saccharomyces cerevisiae* and p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate.
- Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).
- Assay Procedure:
 - Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer in a 96-well plate at 37 °C.
 - Initiate the reaction by adding the pNPG substrate.
 - Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
 - Stop the reaction by adding a basic solution, such as sodium carbonate (Na_2CO_3).
 - Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.

Signaling Pathways

USP30 and Mitochondrial Quality Control

USP30 acts as a negative regulator of mitophagy, the process of clearing damaged mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway. Inhibition of USP30 is therefore expected to enhance the removal of dysfunctional mitochondria.

[Click to download full resolution via product page](#)

Role of USP30 in the regulation of mitophagy.

Safety Information

Detailed toxicology data for CAS 17012-21-4 is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

Methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4) is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex molecules for

pharmaceutical research. Its role as a precursor to USP30 inhibitors highlights its importance in the development of therapies for diseases linked to mitochondrial dysfunction. While quantitative biological data for this specific compound is limited in the public domain, its structural features and the broader activity of the pyrrolidine class of compounds suggest significant potential for its application in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 5. WO2018213150A1 - Usp30 inhibitors - Google Patents [patents.google.com]
- 6. WO2020212350A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]
- 7. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]
- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α -amylase and α -glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α -glucosidase and α -amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093951#cas-number-17012-21-4-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com